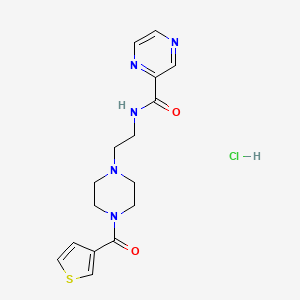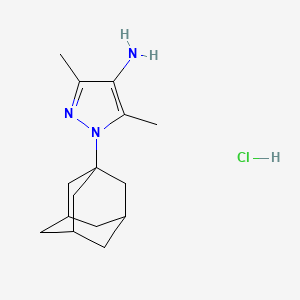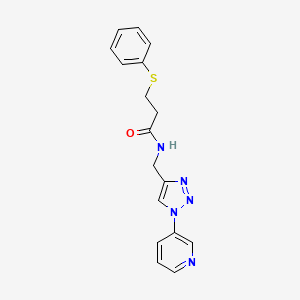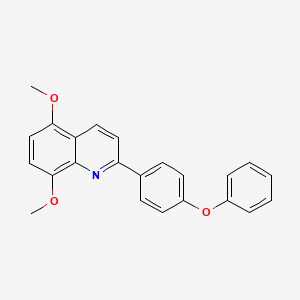
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline consists of a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . It also contains two methoxy groups and a phenoxyphenyl group.Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Quinoline derivatives, including “5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline”, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture and design being described in detail . Their performance for polymer solar cells and dye-synthesized solar cells has been highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been used in the design and architecture of these devices, contributing to their performance and characteristics .
Transistors
Quinoline derivatives have also been used in transistors . Their properties contribute to the performance and characteristics of these devices .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While specific applications of “5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline” in this field are not mentioned, the potential for its use in biomedical applications is significant .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline” could potentially be used in this field .
Antitumor Activity
In a series of studies, a quinoline derivative demonstrated significant antitumor activity against several cancer cell lines . While the specific derivative studied was not “5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline”, this suggests potential for its use in cancer treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBLLKWBSWEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)
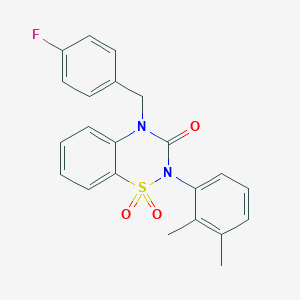
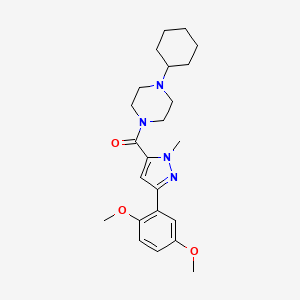
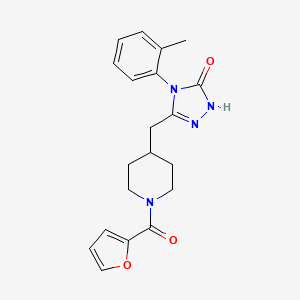
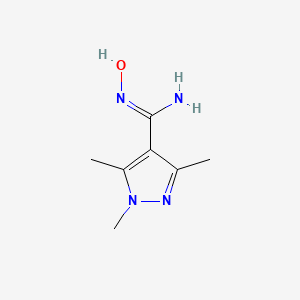
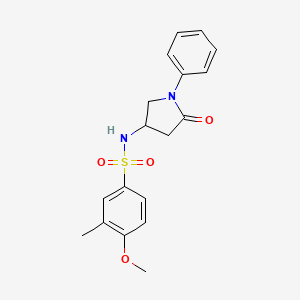
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
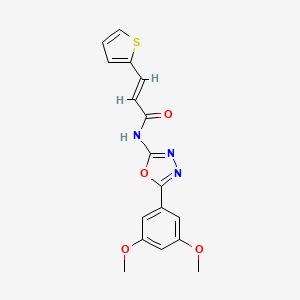
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
